4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound that features a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 4-Aminophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The boronic ester group can be reduced to form boronic acids.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Boronic acids.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable boron-carbon bonds. The boronic ester group acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This mechanism is crucial in Suzuki-Miyaura coupling reactions, where the compound serves as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
4,4’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde: Contains additional aldehyde groups, used in the synthesis of dyes and solar cells.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Used in the synthesis of advanced materials.
Uniqueness
4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of an amino group, a phenol group, and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C12H18BNO3 |
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Molecular Weight |
235.09 g/mol |
IUPAC Name |
4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,14H2,1-4H3 |
InChI Key |
HLOOUXMYFWKLND-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)N |
Origin of Product |
United States |
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